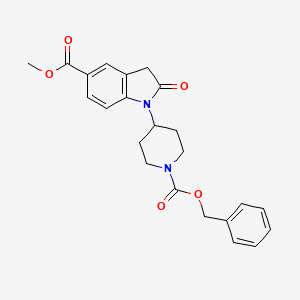

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate

Beschreibung

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is a complex organic compound that features a piperidine ring, an indoline moiety, and a benzyloxycarbonyl group

Eigenschaften

Molekularformel |

C23H24N2O5 |

|---|---|

Molekulargewicht |

408.4 g/mol |

IUPAC-Name |

methyl 2-oxo-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-3H-indole-5-carboxylate |

InChI |

InChI=1S/C23H24N2O5/c1-29-22(27)17-7-8-20-18(13-17)14-21(26)25(20)19-9-11-24(12-10-19)23(28)30-15-16-5-3-2-4-6-16/h2-8,13,19H,9-12,14-15H2,1H3 |

InChI-Schlüssel |

GEMLWNDJKFMFEA-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate typically involves multiple steps. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The indoline moiety is then incorporated through a series of reactions that may involve cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a tool for studying biological processes, particularly those involving piperidine and indoline derivatives.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine and indoline derivatives, such as:

- Piperidine-4-carboxylate derivatives

- Indoline-2,3-dione derivatives

- Benzyloxycarbonyl-protected amines

Uniqueness

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for research and development in various fields.

Biologische Aktivität

Methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate, a compound with the CAS number 1797436-49-7, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on recent studies and findings.

The compound has a molecular formula of C20H22N2O5 and a molecular weight of 370.4 g/mol. Its structure includes a piperidine ring, an indoline moiety, and a benzyloxycarbonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O5 |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 1797436-49-7 |

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structures demonstrated potent free radical scavenging activities, which are crucial for combating oxidative stress-related diseases.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor is noteworthy. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the treatment of Alzheimer's disease. Studies have shown that various analogs exhibit IC50 values in the micromolar range against these enzymes, indicating promising therapeutic applications.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 0.64 | 0.42 |

| Compound B | 6.29 | 113.10 |

The mechanism by which methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate exerts its effects may involve the inhibition of the active sites of AChE and BChE, as suggested by molecular docking studies. These studies reveal interactions between the hydroxyl groups in the compound and key residues in the enzyme's active sites, leading to competitive inhibition.

Study on Alzheimer's Disease Models

In a study involving Alzheimer's disease models, methyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-2-oxoindoline-5-carboxylate was administered to assess its neuroprotective effects. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls.

In Vitro Assays

In vitro assays demonstrated that the compound effectively inhibits AChE with an IC50 value of approximately 0.64 µM, showcasing its potential as a therapeutic agent for cognitive disorders. Furthermore, it displayed moderate activity against BChE, making it a dual inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.